![molecular formula C18H13NO6S B1683719 2-Pyridin-4-yl-benzo[h]chromen-4-one CAS No. 2110-25-0](/img/structure/B1683719.png)

2-Pyridin-4-yl-benzo[h]chromen-4-one

Übersicht

Beschreibung

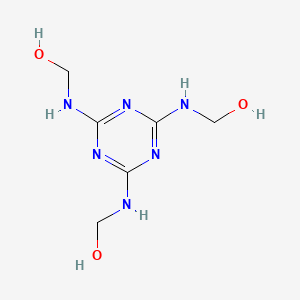

“2-Pyridin-4-yl-benzo[h]chromen-4-one” is an organic heterotricyclic compound and an organooxygen compound . It has a molecular formula of C18H11NO2 . It is also known as a potent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes “2-Pyridin-4-yl-benzo[h]chromen-4-one”, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds .

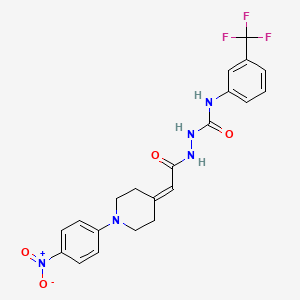

Molecular Structure Analysis

The molecular structure of “2-Pyridin-4-yl-benzo[h]chromen-4-one” includes a significant structural entity that belongs to the class of oxygen-containing heterocycles . The molecular weight of this compound is 273.3 g/mol .

Chemical Reactions Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of “2-Pyridin-4-yl-benzo[h]chromen-4-one”.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-4-yl-benzo[h]chromen-4-one” include a molecular weight of 273.3 g/mol, XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 273.078978594 g/mol, Monoisotopic Mass of 273.078978594 g/mol, Topological Polar Surface Area of 39.2 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 439 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A series of pyridine derivatives, including those related to "2-Pyridin-4-yl-benzo[h]chromen-4-one," have been synthesized through a multi-component condensation process. This process involves the reaction of carbonyl-substituted 4H-chromenes with ammonia and 1,3-dicarbonyl compounds or aromatic ketones. This method allows for the creation of compounds with potential pharmacological activities by facilitating the carbo-Michael reaction, chromane ring opening, and cyclodehydration (Osipov, Osyanin, & Klimochkin, 2018).

Research into six-membered ring compounds with one hetero atom, such as oxygen, which includes pyridine and its derivatives, highlights the importance of these structures in natural pigments and various biochemical compounds. This includes a discussion on pyran and pyrylium derivatives, widely found in carbohydrates, chromones, coumarins, and other bioactive molecules. The study of these compounds offers insights into their synthesis, structural characterization, and applications in developing new therapeutic agents (Livingstone, 2008).

A novel method for the synthesis of chromenes, including the benzo[h]chromen-4-one structure, involves a photooxidative cyclization process. This technique provides an efficient way to create complex chromene derivatives with potential utility in medicinal chemistry and material science. The process utilizes UV light and a catalytic amount of CuAlO2 to promote the formation of these compounds, showcasing the versatility and reactivity of chromene-based systems (Ait‐Baziz et al., 2014).

Applications in Medicinal Chemistry

The synthesis of new fused chromenes has demonstrated that derivatives of "2-Pyridin-4-yl-benzo[h]chromen-4-one" exhibit moderate to high antibacterial activity. This suggests potential applications in developing new antimicrobial agents. The research highlights the importance of chromene derivatives in medicinal chemistry and their role in addressing bacterial resistance (El-Saghier et al., 2007).

Docking studies on synthesized derivatives of chromeno[4,3-b]pyridin-5-one for breast cancer indicate that these compounds show promising activity against breast cancer cell lines. This underscores the potential of chromene-based compounds in cancer therapy, offering a foundation for further drug development and optimization for targeted cancer treatments (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-4-ylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOBWKVDSSOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390354 | |

| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Pyridin-4-yl-benzo[h]chromen-4-one | |

CAS RN |

2110-25-0 | |

| Record name | 2-Pyridin-4-yl-benzo[h]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E)-2-[1-(4-nitrophenyl)-5-oxo-3-phenylpyrazol-4-ylidene]hydrazinyl]benzamide](/img/structure/B1683636.png)

![(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile](/img/structure/B1683637.png)

![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)